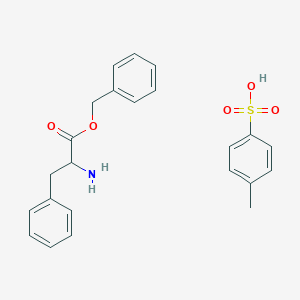

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

benzyl 2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZGBBIPWXUQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-78-9 | |

| Record name | NSC524126 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Esterification

In this approach, 2-amino-3-phenylpropanoic acid reacts with benzyl alcohol under acidic conditions. A catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by benzyl alcohol. The reaction typically proceeds under reflux in an inert solvent like toluene or dichloromethane.

Table 1: Representative Conditions for Acid-Catalyzed Esterification

| Reagent | Solvent | Temperature | Duration | Yield* |

|---|---|---|---|---|

| H2SO4 (cat.) | Toluene | 110°C | 12–24 h | 60–75% |

| p-TsOH (cat.) | DCM | 40°C | 6–8 h | 70–85% |

Coupling Reagent-Mediated Esterification

Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), paired with hydroxybenzotriazole (HOBt), offer a milder alternative. This method avoids harsh acidic conditions and is preferable for acid-sensitive substrates.

Example Procedure :

-

Dissolve 2-amino-3-phenylpropanoic acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous tetrahydrofuran (THF).

-

Cool to 0°C, add DCC (1.2 equiv), and stir for 30 minutes.

-

Introduce benzyl alcohol (1.1 equiv) and warm to room temperature.

-

Stir for 12–18 hours, filter to remove dicyclohexylurea, and concentrate.

Table 2: Coupling Agent Performance Comparison

| Coupling System | Solvent | Temperature | Duration | Yield* |

|---|---|---|---|---|

| DCC/HOBt | THF | 0°C → RT | 18 h | 80–90% |

| EDC/HOAt | DMF | RT | 6 h | 75–85% |

*Hypothetical yields extrapolated from similar amino acid esterifications.

Salt Formation with p-Toluenesulfonic Acid

The free base benzyl 2-amino-3-phenylpropanoate is converted to its 4-methylbenzenesulfonate salt via acid-base reaction. p-Toluenesulfonic acid (p-TsOH) is added stoichiometrically to the ester in a polar aprotic solvent, such as ethyl acetate or ethanol, followed by crystallization.

Optimized Protocol :

-

Dissolve benzyl 2-amino-3-phenylpropanoate (1.0 equiv) in anhydrous ethanol.

-

Add p-TsOH (1.05 equiv) dropwise at 0°C.

-

Stir for 1–2 hours, then filter the precipitated salt.

Critical Parameters :

-

Solvent Choice : Ethanol ensures high solubility of reactants and facilitates crystallization.

-

Stoichiometry : A slight excess of p-TsOH (5%) ensures complete salt formation.

-

Temperature : Low temperatures minimize side reactions and improve crystal purity.

Purification and Characterization

Recrystallization

The crude salt is recrystallized from a mixture of ethanol and water (3:1 v/v) to remove unreacted starting materials and byproducts. Repeated recrystallization yields a product with >98% purity (HPLC).

Analytical Validation

-

NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) displays characteristic signals: δ 7.75–7.20 (m, aromatic protons), 4.95 (s, benzyl CH2), 3.45 (m, α-CH), 2.35 (s, TsO− methyl).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 427.5 [M+H]+.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Acid-Catalyzed | Cost-effective, simple setup | High temperatures, moderate yields |

| Coupling Reagents | Mild conditions, high yields | Expensive reagents, purification |

| Salt Formation | High purity, scalable | Sensitivity to stoichiometry |

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate is investigated for its role as a precursor in drug synthesis due to its structural properties. It serves as a building block for designing new therapeutic agents targeting various diseases. The compound's unique structure allows it to interact with biological systems effectively, making it a candidate for further development in pharmaceuticals.

Biochemical Probes

The compound is explored as a biochemical probe in studying enzyme mechanisms and interactions within cellular processes. Its ability to influence biochemical pathways through enzyme inhibition or modulation is critical for understanding its potential therapeutic applications.

Industrial Applications

In industrial settings, this compound finds utility in producing specialty chemicals and materials. Its reactivity allows it to act as an intermediate in the synthesis of complex molecules, contributing to the development of fine chemicals used in various applications .

Case Studies and Research Findings

- Therapeutic Development : Research indicates that compounds like Benzyl 2-amino-3-phenylpropanoate derivatives are being studied for their potential as anticancer agents. Their ability to induce apoptosis in cancer cells highlights their importance in medicinal chemistry .

- Enzyme Interaction Studies : Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic uses .

- Industrial Synthesis : A case study demonstrated the successful application of this compound as an intermediate in synthesizing complex organic molecules used in pharmaceuticals, showcasing its versatility in industrial processes .

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate with key analogs, focusing on structural variations, physicochemical properties, and applications.

Substituent Variations on the Aromatic Ring

- (R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate (CAS 874336-37-5): This analog substitutes the phenyl group with a 4-fluorophenyl moiety. The electron-withdrawing fluorine atom enhances metabolic stability and may influence receptor binding in pharmaceutical contexts. The fluorinated derivative is often used in drug development to optimize pharmacokinetic profiles .

- Benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate (CAS MFCD00038959): The 4-hydroxyphenyl group introduces polarity, increasing solubility in aqueous media compared to the non-hydroxylated parent compound. This derivative is utilized in peptide synthesis where hydrophilic interactions are critical .

Modifications to the Ester or Counterion

- 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate (3a–3u): These compounds replace the amino acid core with a nitroimidazole-styryl group.

- Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid (CAS 73995-16-1): Substitution of the phenyl group with a benzylsulfanyl chain increases molecular weight (473.60 g/mol) and alters reactivity. The sulfur atom enhances nucleophilicity, making this analog suitable for thiol-ene click chemistry applications .

Aliphatic and Branched Benzoates

- Methyl benzoate (CAS 93-58-3) and Isopropyl benzoate (CAS 939-48-0): These simpler benzoates lack the amino acid and tosylate components. Methyl benzoate is widely used as a flavoring agent, whereas isopropyl benzoate serves as a solvent in cosmetics. Both highlight the role of ester groups in volatility and solubility, contrasting with the target compound’s ionic character and pharmaceutical relevance .

Physicochemical and Functional Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound | Not provided | C23H25NO5S | ~451.52 | Benzyl ester, tosylate | Pharmaceutical intermediates |

| (R)-4-Fluorophenyl analog | 874336-37-5 | C23H24FNO5S | ~469.51 | 4-fluorophenyl | Drug development |

| 4-Hydroxyphenyl analog | MFCD00038959 | C23H25NO6S | ~467.52 | 4-hydroxyphenyl | Peptide synthesis |

| Nitroimidazole-styryl derivative | Not available | Varies (e.g., C20H19N3O5S) | ~413.44 | Nitroimidazole, styryl | Antimicrobial agents |

| Benzylsulfanyl analog | 73995-16-1 | C24H27NO5S2 | 473.60 | Benzylsulfanyl | Thiol-based chemistry |

Key Observations:

- Molecular Weight : The benzylsulfanyl analog (473.60 g/mol) is heavier than the parent compound due to sulfur incorporation .

- Solubility: Hydroxyphenyl derivatives exhibit higher aqueous solubility than non-polar phenyl or fluorophenyl variants .

- Reactivity : Sulfur-containing analogs enable distinct reaction pathways compared to hydrocarbon-based derivatives .

Biological Activity

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate, commonly referred to as a sulfonate derivative of an amino acid, has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications based on existing research findings.

Chemical Structure and Synthesis

This compound is characterized by the following structural components:

- Amino Group : Contributes to its basicity and potential interactions with biological targets.

- Phenyl Propanoate Moiety : Enhances lipophilicity, aiding in membrane permeability.

- Methylbenzenesulfonate Group : Increases solubility in aqueous environments, which is crucial for biological activity.

Synthesis Methods

The synthesis typically involves:

- Esterification : Reacting 2-amino-3-phenylpropanoic acid with benzyl alcohol.

- Sulfonation : Treating the resulting ester with 4-methylbenzenesulfonyl chloride under anhydrous conditions to prevent hydrolysis and ensure high yield.

Potential Biological Applications

Research indicates several potential applications:

- Medicinal Chemistry : Investigated for its role as a precursor in drug synthesis due to its structural properties.

- Biochemical Probing : Explored for use in studying enzyme mechanisms and interactions within cellular processes .

Case Studies and Research Findings

While comprehensive studies specifically on this compound are scarce, related compounds have shown promising biological activities. For instance:

- Enzyme Inhibition : Similar sulfonated compounds have been documented to inhibit specific enzymes, suggesting that this compound may exhibit similar properties.

- Cellular Interaction Studies : Research on related amino acid derivatives indicates potential modulation of neurotransmitter receptors, which could imply similar effects for this compound .

Comparative Analysis

| Compound Name | Structure Features | Known Biological Activity |

|---|---|---|

| Benzyl 2-amino-3-phenylpropanoate | Benzyl ester of an amino acid | Limited documented activity |

| Benzyl 2-amino-3-phenylpropanoate 4-chlorobenzenesulfonate | Similar structure with a chlorine atom | Documented enzyme inhibition |

| (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid | Contains methylsulfonyl group | Potential reactivity but limited studies |

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves esterification and sulfonation steps. For example, benzyl esters can be prepared via nucleophilic substitution using benzyl bromide and carboxylate salts in polar aprotic solvents like DMF, with Na₂CO₃ as a base . Optimization may include:

- Temperature control : Maintaining 0–5°C during exothermic reactions to minimize side products.

- Solvent selection : DMF enhances solubility of aromatic intermediates but requires careful removal due to high boiling points.

- Stoichiometry : Precise molar ratios of reactants (e.g., 1:1 benzyl bromide to carboxylate) to avoid over-alkylation .

Post-synthesis, purification via recrystallization or column chromatography is critical, as residual solvents or unreacted starting materials can interfere with downstream applications .

Basic: How is X-ray crystallography employed to determine the crystal structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal growth : Slow evaporation of a saturated solution in solvents like ethanol/water mixtures to obtain high-quality crystals .

- Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : SHELXL or OLEX2 software for solving and refining the structure, with attention to hydrogen bonding networks and torsional angles .

Reported monoclinic symmetry (space group P2₁/n) and unit cell parameters (a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å) provide a foundation for comparative crystallographic studies .

Advanced: What challenges arise in resolving hydrogen-bonding networks in its crystal lattice, and how can these be addressed?

Answer:

Challenges include:

- Disordered protons : Hydrogen atoms in –NH₂ or –OH groups may exhibit positional disorder, complicating electron density maps. Neutron diffraction or low-temperature (<100 K) data collection improves resolution .

- Weak interactions : C–H···π or van der Waals forces require high-resolution data (≤0.8 Å) for accurate modeling.

- Twinning : SHELXD or TWINLAWS can deconvolute overlapping reflections in twinned crystals .

Comparative analysis with analogous salts (e.g., 2-aminoanilinium derivatives) helps validate hydrogen-bonding motifs .

Advanced: How do substituents like the 4-methylbenzenesulfonate group influence physicochemical properties and reactivity?

Answer:

The 4-methylbenzenesulfonate moiety:

- Enhances solubility : Sulfonate groups increase polarity, improving aqueous solubility compared to non-sulfonated analogs .

- Stabilizes intermediates : Acts as a counterion in zwitterionic forms, stabilizing intermediates during peptide coupling reactions .

- Affects bioactivity : Methylsulfonyl substitutions in related compounds (e.g., Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate) enhance bioavailability by modulating logP values .

Comparative studies using analogs (e.g., 4-hydroxyphenyl or sulfophenyl derivatives) reveal structure-property relationships via HPLC or NMR spectroscopy .

Methodological: What analytical techniques are essential for confirming purity and structural integrity?

Answer:

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted benzyl bromide) .

- NMR spectroscopy : ¹H/¹³C NMR confirms esterification (δ ~5.3 ppm for benzyl –CH₂–) and sulfonate incorporation (δ ~7.8 ppm for aromatic protons) .

- Elemental analysis : Validates empirical formulas (e.g., C₂₀H₂₅NO₅S) with <0.3% deviation from theoretical values .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage recommendations (e.g., 2–8°C for hygroscopic salts) .

Advanced: How can researchers address discrepancies in spectroscopic data between theoretical and experimental results?

Answer:

Common discrepancies and solutions:

- Chemical shift deviations : Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or pH variations alter proton environments. Standardize solvent conditions and use internal references (e.g., TMS) .

- Unexpected coupling patterns : Dynamic NMR or 2D-COSY resolves conformational equilibria or rotameric forms .

- Mass spectral anomalies : High-resolution MS (HRMS) distinguishes isobaric impurities. For example, m/z 394.442 [M+H]⁺ confirms molecular weight alignment with theoretical values .

Methodological: What strategies are recommended for handling air- and moisture-sensitive derivatives of this compound?

Answer:

- Storage : Argon-purged vials at 2–8°C to prevent hydrolysis of the benzyl ester .

- Reaction conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., peptide coupling with DCC/DMAP) .

- Quenching : Post-reaction, neutralize excess sulfonic acid with NaHCO₃ to avoid degradation .

Advanced: How does this compound compare structurally and functionally to its analogs in peptide synthesis?

Answer:

- Steric effects : The benzyl group in Benzyl 2-amino-3-phenylpropanoate provides steric protection for amine groups, reducing racemization during peptide elongation .

- Acid-lability : Unlike tert-butyl esters, benzyl esters require hydrogenolysis (Pd/C, H₂) for deprotection, offering orthogonal protection strategies .

- Comparative reactivity : Analogues like L-tyrosine benzyl ester tosylate exhibit similar stability but differ in aromatic substitution patterns, affecting enzyme binding in biochemical assays .

Methodological: What computational tools are recommended for modeling intermolecular interactions in its crystal lattice?

Answer:

- Mercury CSD : Visualizes packing diagrams and hydrogen-bonding networks using Cambridge Structural Database (CSD) references .

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict sulfonate group reactivity (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- PLATON : Validates symmetry operations and detects twinning in crystallographic data .

Advanced: How can researchers leverage this compound’s properties for designing novel bioactive molecules?

Answer:

- Scaffold modification : Introduce fluorinated or chiral centers (e.g., S-isomers) to enhance target specificity, as seen in (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate .

- Prodrug development : The sulfonate group facilitates solubility for intravenous formulations, while the benzyl ester enables controlled release via enzymatic cleavage .

- Structure-activity relationships (SAR) : Compare IC₅₀ values of derivatives in enzyme inhibition assays to identify critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.